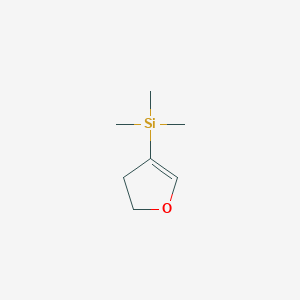
(4,5-Dihydrofuran-3-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydrofuran-3-yl)(trimethyl)silane is a chemical compound that features a dihydrofuran ring attached to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydrofuran-3-yl)(trimethyl)silane typically involves the reaction of dihydrofuran derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dihydrofuran-3-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce saturated silane compounds.
Scientific Research Applications
(4,5-Dihydrofuran-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (4,5-Dihydrofuran-3-yl)(trimethyl)silane exerts its effects involves the reactivity of the dihydrofuran ring and the trimethylsilyl group. The dihydrofuran ring can participate in various chemical reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the introduction of other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- (4,5-Dihydrofuran-2-yl)(methyl)diphenylsilane
- Tris(4,5-dihydrofuran-2-yl)methylsilane
- Tris(4,5-dihydrofuran-2-yl)phenylsilane
Comparison: (4,5-Dihydrofuran-3-yl)(trimethyl)silane is unique due to the specific positioning of the trimethylsilyl group and the dihydrofuran ring. This structural arrangement imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and facilitate certain reactions that may not be as efficient with other similar compounds.
Properties
CAS No. |
90633-09-3 |
|---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
2,3-dihydrofuran-4-yl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-4-5-8-6-7/h6H,4-5H2,1-3H3 |
InChI Key |
ZOAOKKAWASAORM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=COCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


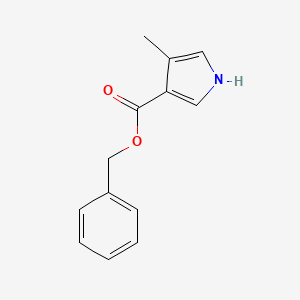
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
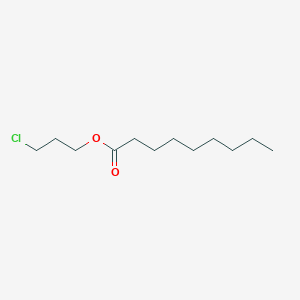
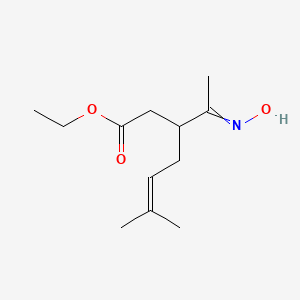
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
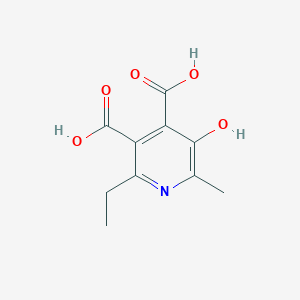
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
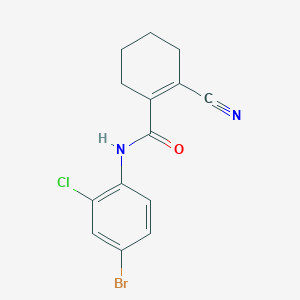
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
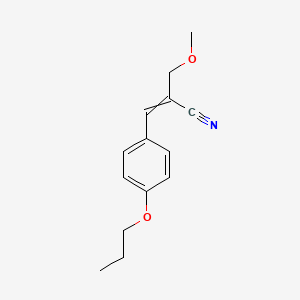
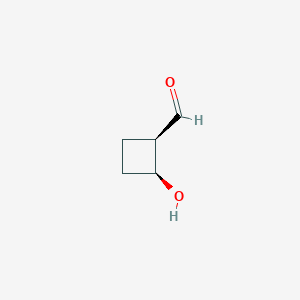
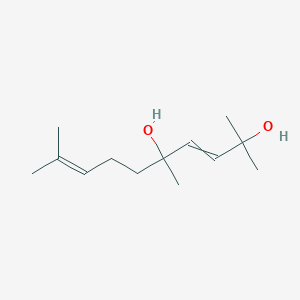
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
